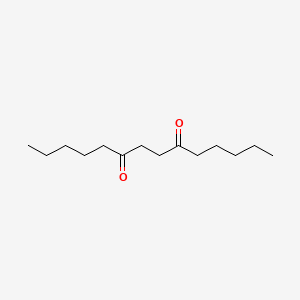![molecular formula C18H17N6O4P B14699871 1-[Bis(phenylamino)phosphoryl]-3-(5-nitropyridin-2-yl)urea CAS No. 15041-87-9](/img/structure/B14699871.png)
1-[Bis(phenylamino)phosphoryl]-3-(5-nitropyridin-2-yl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[Bis(phenylamino)phosphoryl]-3-(5-nitropyridin-2-yl)urea is a complex organic compound with the molecular formula C18H17N6O4P and a molecular weight of 412.3391 g/mol This compound is known for its unique structure, which includes a phosphoryl group, phenylamino groups, and a nitropyridinyl moiety
Vorbereitungsmethoden
The synthesis of 1-[Bis(phenylamino)phosphoryl]-3-(5-nitropyridin-2-yl)urea typically involves multi-step organic reactions. One common synthetic route includes the reaction of phenylamine derivatives with phosphoryl chloride to form the bis(phenylamino)phosphoryl intermediate. This intermediate is then reacted with 5-nitropyridin-2-yl isocyanate under controlled conditions to yield the final product . Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and catalysts, to enhance yield and purity.
Analyse Chemischer Reaktionen
1-[Bis(phenylamino)phosphoryl]-3-(5-nitropyridin-2-yl)urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in different derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group or phenylamino groups are replaced by other substituents.
Common reagents used in these reactions include hydrogen gas for reduction, nitric acid for oxidation, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
1-[Bis(phenylamino)phosphoryl]-3-(5-nitropyridin-2-yl)urea has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.
Wirkmechanismus
The mechanism of action of 1-[Bis(phenylamino)phosphoryl]-3-(5-nitropyridin-2-yl)urea involves its interaction with specific molecular targets. The phosphoryl group can form coordination complexes with metal ions, influencing various biochemical pathways. The nitropyridinyl moiety can undergo redox reactions, affecting cellular processes. The compound’s effects are mediated through its ability to interact with enzymes, receptors, and other biomolecules .
Vergleich Mit ähnlichen Verbindungen
1-[Bis(phenylamino)phosphoryl]-3-(5-nitropyridin-2-yl)urea can be compared with similar compounds such as:
1-[Bis(phenylamino)phosphoryl]-3-(4-nitropyridin-2-yl)urea: Similar structure but with a different position of the nitro group.
1-[Bis(phenylamino)phosphoryl]-3-(5-nitropyridin-3-yl)urea: Similar structure but with a different position of the nitro group on the pyridine ring.
1-[Bis(phenylamino)phosphoryl]-3-(5-aminopyridin-2-yl)urea: Similar structure but with an amino group instead of a nitro group.
The uniqueness of this compound lies in its specific arrangement of functional groups, which imparts distinct chemical and biological properties .
Eigenschaften
CAS-Nummer |
15041-87-9 |
|---|---|
Molekularformel |
C18H17N6O4P |
Molekulargewicht |
412.3 g/mol |
IUPAC-Name |
1-dianilinophosphoryl-3-(5-nitropyridin-2-yl)urea |
InChI |
InChI=1S/C18H17N6O4P/c25-18(20-17-12-11-16(13-19-17)24(26)27)23-29(28,21-14-7-3-1-4-8-14)22-15-9-5-2-6-10-15/h1-13H,(H4,19,20,21,22,23,25,28) |
InChI-Schlüssel |
FWCJIFKGLFSRAC-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)NP(=O)(NC2=CC=CC=C2)NC(=O)NC3=NC=C(C=C3)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



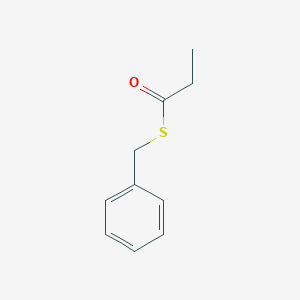
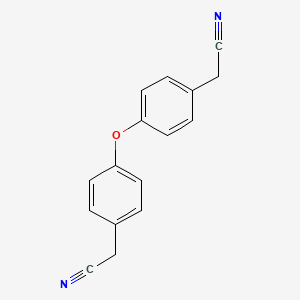

![4-[2-(2-Methoxy-5-methyl-4-sulfophenyl)hydrazinylidene]-3-oxo-3,4-dihydronaphthalene-2-carboxylic acid](/img/structure/B14699813.png)
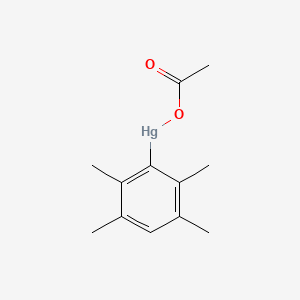

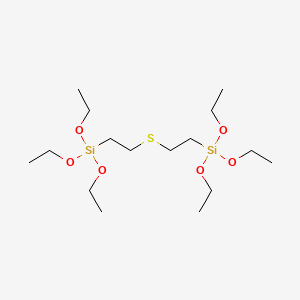

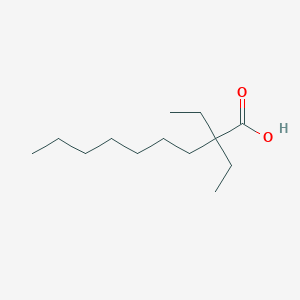
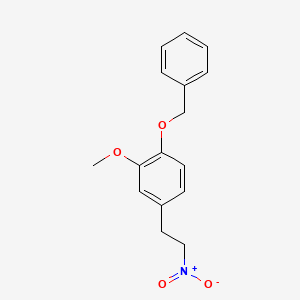
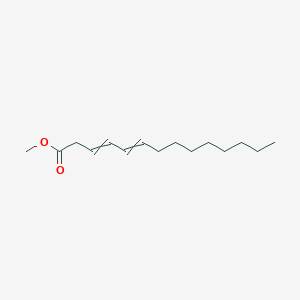
![6,6-Dimethyl-4-(morpholin-4-ylmethyl)-7,8,9,10-tetrahydrobenzo[c]chromen-3-ol](/img/structure/B14699882.png)
